1-Bromo-4-((4-methylbenzyl)oxy)benzene
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Overview
Description
1-Bromo-4-((4-methylbenzyl)oxy)benzene is an organic compound with the molecular formula C14H13BrO It is a derivative of diphenyl ether, where one phenyl ring is substituted with a bromine atom and the other with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-((4-methylbenzyl)oxy)benzene typically involves the etherification of 4-bromophenol with 4-methylbenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted under reflux conditions in an appropriate solvent like dimethylformamide or toluene to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-((4-methylbenzyl)oxy)benzene can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form brominated phenols.
Reduction: The bromine atom can be reduced to form the corresponding phenyl ether.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Brominated phenols.
Reduction: Phenyl ether.
Substitution: Various substituted phenyl ethers depending on the nucleophile used.
Scientific Research Applications
1-Bromo-4-((4-methylbenzyl)oxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding due to its structural similarity to natural substrates.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-((4-methylbenzyl)oxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ether linkage play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
4-Bromodiphenyl ether: Similar structure but lacks the methyl group.
4-Methylphenyl ether: Similar structure but lacks the bromine atom.
4-Bromophenyl ether: Similar structure but lacks the methyl group on the benzyl ring.
Uniqueness
1-Bromo-4-((4-methylbenzyl)oxy)benzene is unique due to the presence of both bromine and methyl substituents, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1-bromo-4-[(4-methylphenyl)methoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-2-4-12(5-3-11)10-16-14-8-6-13(15)7-9-14/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAVCANWRFIFRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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